molecular formula C12H17ClN2 B2964155 5-Chloro-2-(4-methylpiperidin-1-yl)aniline CAS No. 893751-44-5

5-Chloro-2-(4-methylpiperidin-1-yl)aniline

Cat. No.: B2964155
CAS No.: 893751-44-5
M. Wt: 224.73
InChI Key: BPXPXOKFZKUHBS-UHFFFAOYSA-N
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Description

5-Chloro-2-(4-methylpiperidin-1-yl)aniline is an organic compound with the molecular formula C12H17ClN2 It is a derivative of aniline, where the aniline ring is substituted with a chlorine atom at the 5-position and a 4-methylpiperidin-1-yl group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-2-(4-methylpiperidin-1-yl)aniline typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available 5-chloro-2-nitroaniline and 4-methylpiperidine.

    Reduction: The nitro group of 5-chloro-2-nitroaniline is reduced to an amine group using a reducing agent such as iron powder in the presence of hydrochloric acid.

    Nucleophilic Substitution: The resulting 5-chloro-2-aminobenzene undergoes nucleophilic substitution with 4-methylpiperidine under basic conditions to yield this compound.

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up by optimizing reaction conditions such as temperature, pressure, and the use of catalysts to improve yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-2-(4-methylpiperidin-1-yl)aniline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions can further modify the piperidine ring or the aniline moiety.

    Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophilic substitution reactions often require bases like sodium hydroxide or potassium carbonate.

Major Products Formed

    Oxidation: N-oxides or hydroxylated derivatives.

    Reduction: Reduced forms of the piperidine ring or aniline moiety.

    Substitution: Various substituted aniline derivatives depending on the nucleophile used.

Scientific Research Applications

5-Chloro-2-(4-methylpiperidin-1-yl)aniline has several scientific research applications:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.

    Material Science: The compound can be used in the development of novel polymers and materials with specific electronic or mechanical properties.

    Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and receptor binding.

    Industrial Applications: The compound is utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 5-Chloro-2-(4-methylpiperidin-1-yl)aniline depends on its specific application. In medicinal chemistry, it may act by binding to specific receptors or enzymes, modulating their activity. The molecular targets and pathways involved can vary, but typically include interactions with neurotransmitter receptors or ion channels in the nervous system.

Comparison with Similar Compounds

Similar Compounds

    2-(4-Methylpiperidin-1-yl)aniline: Lacks the chlorine substitution, which may affect its reactivity and binding properties.

    5-Chloro-2-(piperidin-1-yl)aniline: Similar structure but without the methyl group on the piperidine ring, which can influence its steric and electronic characteristics.

    5-Chloro-2-(4-ethylpiperidin-1-yl)aniline: Contains an ethyl group instead of a methyl group, potentially altering its pharmacokinetic and pharmacodynamic properties.

Uniqueness

5-Chloro-2-(4-methylpiperidin-1-yl)aniline is unique due to the specific combination of the chlorine atom and the 4-methylpiperidin-1-yl group, which can confer distinct chemical and biological properties. This uniqueness makes it valuable for specific applications where these properties are advantageous.

Properties

IUPAC Name

5-chloro-2-(4-methylpiperidin-1-yl)aniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17ClN2/c1-9-4-6-15(7-5-9)12-3-2-10(13)8-11(12)14/h2-3,8-9H,4-7,14H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPXPXOKFZKUHBS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)C2=C(C=C(C=C2)Cl)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17ClN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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